synthesis of 3-(4-Chlorophenyl)cyclopentanone
synthesis of 3-(4-Chlorophenyl)cyclopentanone
An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)cyclopentanone
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for producing 3-(4-Chlorophenyl)cyclopentanone, a valuable intermediate in the fields of medicinal chemistry and agrochemical development. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights. We will explore two primary and robust synthetic routes: Intramolecular Friedel-Crafts Acylation and Conjugate Addition to Cyclopentenone. The guide delves into the causality behind experimental choices, provides detailed step-by-step protocols, and outlines methods for the characterization and analysis of the final product. All discussions are grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction
3-(4-Chlorophenyl)cyclopentanone is a ketone derivative featuring a cyclopentanone ring substituted at the 3-position with a 4-chlorophenyl group. Its structural motif is of significant interest in synthetic chemistry due to its potential as a precursor for more complex molecules. The presence of the chlorophenyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing biological activity or modifying metabolic stability.[1] While direct applications of this specific ketone are not broadly documented, its value lies in its role as a versatile chemical building block. Analogous structures, such as 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, are crucial intermediates in the synthesis of widely used fungicides like Tebuconazole and plant growth regulators like Uniconazole, highlighting the industrial relevance of this class of compounds.[2][3]
Chemical Identity and Properties
A summary of the key chemical and physical properties of 3-(4-Chlorophenyl)cyclopentanone is provided below.
| Property | Value | Reference |
| CAS Number | 115169-77-2 | [4][5] |
| Molecular Formula | C₁₁H₁₁ClO | [4] |
| Molecular Weight | 194.66 g/mol | [4][6] |
| Boiling Point | 307.0 ± 42.0 °C (Predicted) | [6] |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [6] |
| Appearance | (Expected) Off-white to yellow solid or oil |
Core Synthetic Strategies
The synthesis of 3-arylcyclopentanones can be approached through several established methodologies. This guide will focus on the two most logical and industrially scalable strategies: the intramolecular cyclization of a linear precursor and the conjugate addition to a cyclic enone.
Strategy 1: Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation is a powerful and widely used method for constructing cyclic ketones where a new ring is fused to an aromatic system.[7][8] The reaction involves the cyclization of an aromatic compound bearing an acyl halide or carboxylic acid side chain in the presence of a Lewis acid or strong Brønsted acid catalyst.[9] For the , a suitable precursor would be 4-(4-chlorophenyl)-4-formylbutanoic acid or a derivative thereof, which upon cyclization would form the desired five-membered ring. A more direct and common approach involves the cyclization of a 5-arylpentanoyl halide.
Causality and Mechanistic Insight: The key to this reaction is the in-situ generation of a highly electrophilic acylium ion from the carboxylic acid or acyl chloride precursor.[10] This acylium ion is then attacked by the electron-rich chlorophenyl ring in an electrophilic aromatic substitution reaction. The intramolecular nature of the reaction is entropically favored, particularly for the formation of five- and six-membered rings.[7] The choice of catalyst is critical; strong Lewis acids like AlCl₃ are effective but can sometimes lead to side reactions. Polyphosphoric acid (PPA) or Eaton's reagent are often excellent alternatives, acting as both catalyst and solvent.[9]
Strategy 2: 1,4-Conjugate Addition to Cyclopentenone
Conjugate addition, or Michael addition, is a cornerstone of carbon-carbon bond formation.[11] This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For this synthesis, the α,β-unsaturated ketone is 2-cyclopentenone, and the nucleophile is a 4-chlorophenyl organometallic reagent.
Causality and Mechanistic Insight: The choice of the organometallic reagent is crucial for the success of this reaction. While powerful nucleophiles like Grignard reagents (4-chlorophenylmagnesium bromide) can be used, they carry a significant risk of undergoing 1,2-addition directly to the carbonyl group. To favor the desired 1,4-addition, softer nucleophiles are employed. Organocuprates, such as lithium di(4-chlorophenyl)cuprate, are the reagents of choice. The "softer" nature of the cuprate ensures that it preferentially attacks the β-carbon of the enone system, leading to the formation of a transient enolate, which is then protonated during aqueous workup to yield the final product.
Detailed Experimental Protocol: Conjugate Addition Route
This protocol is a representative procedure based on established methods for organocuprate additions to enones.
Materials and Reagents:
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4-Bromo-1-chlorobenzene
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tert-Butyllithium (1.7 M in pentane)
-
Copper(I) iodide (CuI)
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2-Cyclopentenone
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Magnesium sulfate (MgSO₄)
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Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
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Preparation of the Organocuprate:
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To a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, add 4-bromo-1-chlorobenzene (1.91 g, 10 mmol) and 100 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (11.8 mL, 20 mmol, 2.0 eq) dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C. Stir for an additional 30 minutes at -78 °C to ensure complete lithium-halogen exchange.
-
In a separate flask, suspend copper(I) iodide (0.95 g, 5 mmol, 0.5 eq) in 20 mL of anhydrous THF. Cool this suspension to -40 °C.
-
Transfer the freshly prepared 4-chlorophenyllithium solution to the CuI suspension via cannula. Allow the mixture to warm to 0 °C and stir for 45 minutes, during which the solution should become homogenous (or nearly so), indicating the formation of the lithium di(4-chlorophenyl)cuprate.
-
-
Conjugate Addition Reaction:
-
Cool the organocuprate solution back down to -78 °C.
-
Add a solution of 2-cyclopentenone (0.82 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise to the cuprate solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly pouring the mixture into 100 mL of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude oil via flash column chromatography on silica gel (eluent: 9:1 Hexanes/Ethyl Acetate) to afford 3-(4-Chlorophenyl)cyclopentanone as a pure compound.
-
Characterization and Analysis
To confirm the identity and purity of the synthesized 3-(4-Chlorophenyl)cyclopentanone, a combination of standard analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (approx. 7.2-7.4 ppm, two doublets), a multiplet for the benzylic proton (approx. 3.0-3.4 ppm), and multiplets for the remaining aliphatic cyclopentanone protons (approx. 2.0-2.8 ppm). |
| ¹³C NMR | Carbonyl carbon (approx. 215-220 ppm), aromatic carbons (approx. 128-140 ppm), benzylic carbon (approx. 45 ppm), and other aliphatic carbons (approx. 25-40 ppm). |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z ≈ 194.05, with a characteristic M+2 peak at m/z ≈ 196.05 in a ~3:1 ratio, confirming the presence of one chlorine atom. |
| Infrared (IR) | Strong carbonyl (C=O) stretch around 1740 cm⁻¹, and C-Cl stretch around 700-800 cm⁻¹. |
Safety and Handling
As a senior application scientist, ensuring laboratory safety is paramount. The following precautions should be observed when handling the materials involved in this synthesis.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Reagent-Specific Hazards:
-
tert-Butyllithium: Extremely pyrophoric and reacts violently with water and protic solvents. Must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques.
-
Organohalides (4-Bromo-1-chlorobenzene): Irritants and potentially toxic. Avoid inhalation and skin contact.[12]
-
Solvents (THF, Diethyl Ether): Highly flammable liquids. Ensure no ignition sources are present. THF can form explosive peroxides upon storage and should be tested before use.[13]
-
-
Product (3-(4-Chlorophenyl)cyclopentanone): While specific toxicology data is limited, it should be handled as a potentially hazardous chemical. Avoid ingestion, inhalation, and contact with skin and eyes.[14]
Conclusion
This guide has detailed two robust and scientifically sound strategies for the . The intramolecular Friedel-Crafts acylation offers a classic route for ring formation, while the 1,4-conjugate addition of an organocuprate provides a precise method for introducing the aryl substituent. The choice between these methods will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocol for the conjugate addition route serves as a practical template for researchers. Proper characterization and adherence to strict safety protocols are essential for the successful and safe execution of this synthesis, yielding a valuable intermediate for further exploration in drug discovery and agrochemical research.
References
-
Title: A Facile Route to Cyclopentenones by Friedel-Crafts Acylation Source: ResearchGate URL: [Link]
-
Title: Synthesis of Chiral Cyclopentenones Source: ACS Publications (Chemical Reviews) URL: [Link]
-
Title: Cyclopentenone synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: SAFETY DATA SHEET - 2-Chlorophenyl cyclopentyl ketone Source: Thermo Fisher Scientific URL: [Link]
-
Title: SAFETY DATA SHEET - 2-(4-chlorophenyl)ethyl cyclopentyl ketone Source: Angene Chemical URL: [Link]
-
Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Cyclopentane Synthesis Source: Baran Lab (Scripps Research) URL: [Link]
-
Title: Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids Source: ResearchGate URL: [Link]
-
Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles Source: MDPI URL: [Link]
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Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: National Institutes of Health (PMC) URL: [Link]
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Title: Exploring 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Key Pesticide Intermediate Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
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Title: The Crucial Role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Modern Agrochemicals Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
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